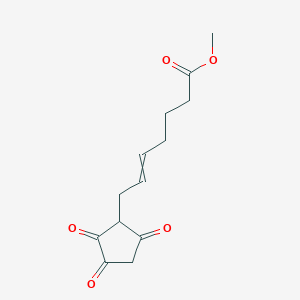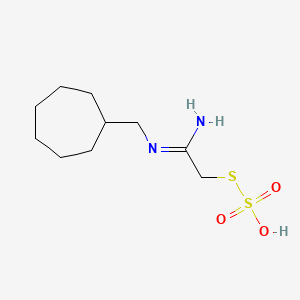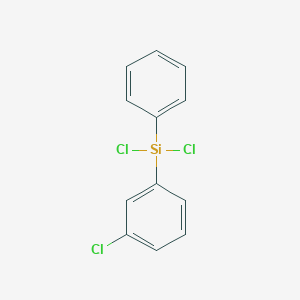
m-Chlorophenylphenyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Chlorophenylphenyldichlorosilane is an organosilicon compound with the molecular formula C₁₂H₉Cl₃Si. It is a dichlorosilane derivative where a silicon atom is bonded to a phenyl group, a m-chlorophenyl group, and two chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
m-Chlorophenylphenyldichlorosilane can be synthesized through the reaction of m-chlorophenylmagnesium bromide with phenyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
m-Chlorophenylmagnesium bromide+Phenyltrichlorosilane→this compound+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Oxidized phenyl derivatives.
Applications De Recherche Scientifique
m-Chlorophenylphenyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
Mécanisme D'action
The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon.
m-Chlorophenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon and a m-chlorophenyl group.
Diphenyldichlorosilane: Contains two phenyl groups bonded to silicon and two chlorine atoms.
Uniqueness
m-Chlorophenylphenyldichlorosilane is unique due to the presence of both a phenyl group and a m-chlorophenyl group bonded to the silicon atom. This unique structure imparts distinct chemical properties, such as selective reactivity and the ability to form specific types of bonds, making it valuable in specialized applications .
Propriétés
Numéro CAS |
36964-84-8 |
|---|---|
Formule moléculaire |
C12H9Cl3Si |
Poids moléculaire |
287.6 g/mol |
Nom IUPAC |
dichloro-(3-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
MPPXZNQVROSOKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


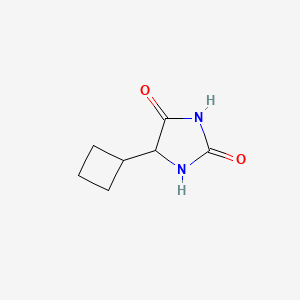
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
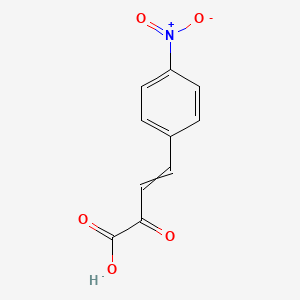
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
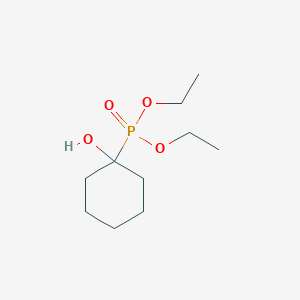
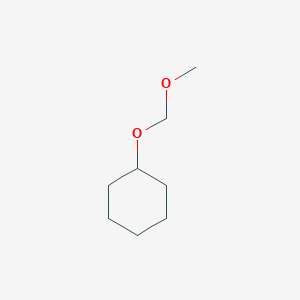
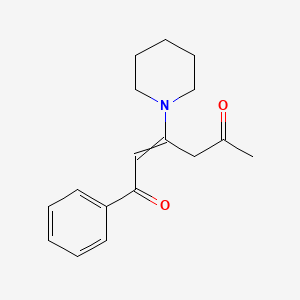
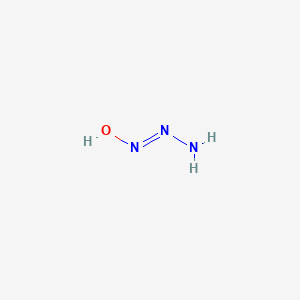
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
